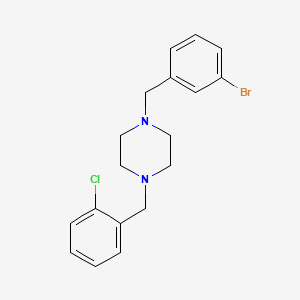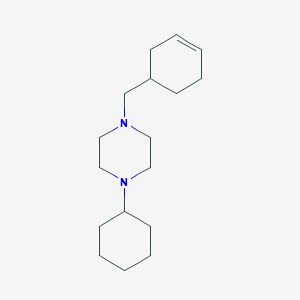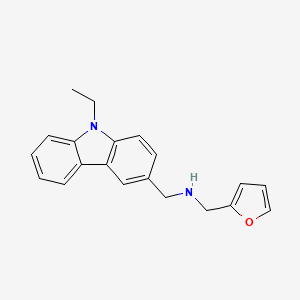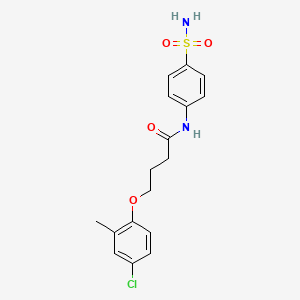![molecular formula C19H25N3O3S B10887826 N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10887826.png)
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butoxyphenyl group, a hydroxypropylpyrimidinyl group, and a sulfanylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Hydroxypropylpyrimidinyl Intermediate: This step involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with propylamine.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the hydroxypropylpyrimidinyl intermediate using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of N1-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE may involve interaction with specific molecular targets such as enzymes or receptors. The sulfanylacetamide moiety could play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets would require further experimental validation.
類似化合物との比較
Similar Compounds
- N~1~-(4-Methoxyphenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
- N~1~-(4-Ethoxyphenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
Uniqueness
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of the butoxy group, which may confer distinct physicochemical properties such as increased lipophilicity and altered biological activity compared to its methoxy and ethoxy analogs.
特性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-(4-butoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-3-5-11-25-16-9-7-14(8-10-16)20-18(24)13-26-19-21-15(6-4-2)12-17(23)22-19/h7-10,12H,3-6,11,13H2,1-2H3,(H,20,24)(H,21,22,23) |
InChIキー |
SZLMVWHIAKYQJK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)

![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B10887772.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10887777.png)
![4-{(4Z)-4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10887782.png)

![2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)


![[1,1'-Biphenyl]-4-yl 4-bromobenzoate](/img/structure/B10887803.png)

![Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887808.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)
